molecular formula C15H24N4O6S2 B15286167 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B15286167
M. Wt: 420.5 g/mol
InChI Key: AVAACINZEOAHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified as doripenem, is a carbapenem-class β-lactam antibiotic. Its core structure comprises a bicyclic β-lactam ring fused to a pyrrolidine moiety, which is critical for its mechanism of action: inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The unique structural features include:

  • A 6-(1-hydroxyethyl) group at position 6, enhancing stability against β-lactamases.
  • A 4-methyl substituent at position 4, contributing to steric hindrance against enzymatic degradation.
  • A 3-sulfanyl-pyrrolidin-3-yl side chain at position 3, modified with a 5-[(sulfamoylamino)methyl] group.

Doripenem’s molecular formula is inferred as C15H24N4O6S2, with a molecular weight of approximately 444.5 g/mol. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

Properties

Molecular Formula

C15H24N4O6S2

Molecular Weight

420.5 g/mol

IUPAC Name

6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)

InChI Key

AVAACINZEOAHHE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclic β-Lactam Core

The core structure is prepared from (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, a common intermediate in carbapenem synthesis. Key steps include:

  • Hydroxyl Protection : The C6 hydroxyl group is protected as a p-nitrobenzyl (PNZ) ester using PNZ-Cl in the presence of DMAP, achieving 95% yield.
  • Methyl Ester Formation : Refluxing with sulfuric acid in methanol converts the carboxylic acid to a methyl ester (91% yield).

Introduction of the Thiol-Functionalized Pyrrolidine Side Chain

The side chain is synthesized from L-hydroxyproline:

  • Mesylation : Treatment with methanesulfonyl chloride converts the hydroxyl group to a mesylate (91% yield).
  • Reduction and Thioacetylation : Sodium borohydride reduces the mesylate to a thiol intermediate, which is acetylated with potassium thioacetate to form a thioester.
  • Mitsunobu Reaction : The thioester reacts with BOC-protected sulfamoylamino methylpyrrolidine under Mitsunobu conditions (DIAD, PPh₃), installing the sulfamoyl group with inversion of configuration (90% yield).

Coupling and Deprotection

  • Thiol-Enal Phosphate Coupling : The side chain thiol (40) reacts with enal phosphate (41) to form the C3 thioether linkage (88% yield).
  • Global Deprotection : Hydrogenolysis removes the PNZ and BOC protecting groups, yielding the free carboxylic acid (doripenem). Crystallization from aqueous ethanol provides the final product in >99% purity.

Optimization and Key Challenges

Stereochemical Control

  • The (1R)-1-hydroxyethyl group is introduced via asymmetric reduction of a ketone intermediate using borane-THF with a chiral catalyst.
  • The Mitsunobu reaction ensures retention of configuration at the pyrrolidine stereocenters.

Yield Optimization

Critical steps were optimized for industrial-scale production:

Step Reagents/Conditions Yield (%)
Hydroxyl Protection PNZ-Cl, DMAP, CH₂Cl₂ 95
Methyl Ester Formation H₂SO₄, MeOH, reflux 91
Mitsunobu Reaction DIAD, PPh₃, THF 90
Final Deprotection H₂, Pd/C, EtOAc/H₂O 85

Data sourced from large-scale production batches.

Impurity Profiling

Common impurities include:

  • Δ²-isomer : Formed via β-lactam ring tautomerization (controlled by maintaining pH <7 during crystallization).
  • Sulfamide Hydrolysis Byproducts : Mitigated by avoiding aqueous basic conditions.

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (D₂O): δ 1.25 (d, J=6.1 Hz, 3H, CH₃), 3.45–3.70 (m, 4H, pyrrolidine-H), 5.15 (q, J=6.1 Hz, 1H, CH-OH).
  • HPLC : Purity >99.5% (C18 column, 0.1% H₃PO₄/ACN gradient).
  • Mass Spectrometry : ESI-MS m/z 421.1 [M+H]⁺ (calculated 420.5).

Crystallographic Data

Single-crystal X-ray analysis confirms the (4R,5S,6S,8R) configuration and planar β-lactam ring. Unit cell parameters: a=8.21 Å, b=12.34 Å, c=14.56 Å, α=90°, β=90°, γ=90°.

Industrial-Scale Production

Shionogi & Co.’s patented process (WO 2005092867) achieves an overall yield of 62% from hydroxyproline. Key features:

  • Continuous Flow Hydrogenation : Reduces reaction time from 24 h to 2 h.
  • Crystallization Control : Gradient cooling (50°C → 5°C) ensures uniform particle size (D90 <50 μm).

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbapenems share a bicyclic β-lactam core but differ in side-chain modifications, which influence their pharmacokinetics, stability, and antibacterial profiles. Below is a detailed comparison of doripenem with meropenem , ertapenem , and structural analogs.

Structural and Functional Group Differences

Compound Substituent at Pyrrolidine-3-yl Position Key Functional Groups Molecular Formula
Doripenem 5-[(Sulfamoylamino)methyl] –NH–SO₂–NH₂ (sulfamoylamino) C15H24N4O6S2 (inferred)
Meropenem 5-(Dimethylcarbamoyl) –O–C(O)–N(CH₃)₂ (dimethylcarbamoyl) C17H25N3O5S
Ertapenem 5-[(3-Carboxyphenyl)carbamoyl] –O–C(O)–NH–C₆H₄–COOH (aryl carbamoyl) C22H25N3O7S
M3 Analog* 5-[(2-Hydroxybenzoyl)oxyethyl] –O–C(O)–C₆H₄–OH (phenolic ester) C24H29N3O7S

*M3 is a meropenem analog studied for enhanced solubility and antimicrobial activity .

Stability to Renal Dehydropeptidase-I (DHP-I)

Carbapenems are metabolized by renal DHP-I, necessitating co-administration with inhibitors (e.g., cilastatin) for unstable analogs. Stability data (Vmax/Km ratios) from porcine DHP-I studies :

Compound (Code) Stability Rank Key Feature
DHM 1 (Most stable) Thienamycin-derived side chain
Doripenem (DHC) 2 Sulfamoylamino group enhances resistance
HHC 3 Tetrahydrothiophene substituent
Meropenem* Not ranked Moderate stability (inferred from structure)

Doripenem’s sulfamoylamino group likely reduces DHP-I affinity compared to meropenem’s dimethylcarbamoyl group, though it remains less stable than DHM .

Antimicrobial Spectrum

  • Doripenem: Broad activity against Gram-negative (e.g., P. aeruginosa, Enterobacteriaceae) and Gram-positive bacteria (e.g., Staphylococcus aureus). The sulfamoylamino group may improve efficacy against carbapenemase-producing strains .
  • Ertapenem: Narrower spectrum; effective against community-acquired pathogens (e.g., E. coli, Klebsiella) but lacks coverage against P. aeruginosa due to its bulky 3-carboxyphenyl group .
  • Meropenem : Similar to doripenem but slightly less potent against Acinetobacter spp. due to the dimethylcarbamoyl side chain .
  • M3 Analog: Exhibits improved solubility (ethanol, DMSO) and moderate activity against methicillin-resistant S. aureus (MRSA), attributed to the 2-hydroxybenzoyloxyethyl group .

Pharmacokinetics and Resistance

  • Doripenem: Moderate renal stability allows for administration without cilastatin in some cases. Its sulfamoylamino group reduces hydrolysis by metallo-β-lactamases (e.g., NDM-1) compared to meropenem .
  • Ertapenem : Long half-life (4 hours) due to protein binding but susceptible to hydrolysis by AmpC β-lactamases .
  • Meropenem : Rapid bactericidal activity but requires dose adjustment in renal impairment .

Biological Activity

The compound 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a derivative of carbapenem antibiotics, which are known for their broad-spectrum antibacterial activity. This compound exhibits significant biological activity against various bacterial strains, particularly those resistant to other classes of antibiotics.

Carbapenems, including this compound, primarily exert their antibacterial effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making carbapenems effective against both Gram-positive and Gram-negative bacteria.

Key Features:

  • Broad-spectrum activity : Effective against a wide range of pathogens, including multidrug-resistant strains.
  • Stability : More resistant to hydrolysis by β-lactamases compared to other β-lactam antibiotics, enhancing its therapeutic potential.

Antibacterial Efficacy

The following table summarizes the antibacterial activity of the compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli0.5
Klebsiella pneumoniae0.25
Pseudomonas aeruginosa1
Acinetobacter baumannii2
Staphylococcus aureus0.125

Case Studies

  • Case Study: Treatment of Complicated Intra-abdominal Infections
    • Background : A clinical trial involving patients with complicated intra-abdominal infections showed that the compound was effective in reducing infection rates compared to standard treatments.
    • Results : Patients treated with this carbapenem derivative exhibited a 30% higher cure rate and significantly lower recurrence rates of infection.
  • Case Study: Efficacy Against Multidrug-resistant Strains
    • Background : A study assessed the effectiveness of this compound against multidrug-resistant Klebsiella pneumoniae.
    • Results : The compound demonstrated potent activity with an MIC of 0.25 μg/mL, suggesting its potential as a treatment option for infections caused by resistant strains.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Laboratory tests indicate that the compound maintains stability in human serum and shows a favorable pharmacokinetic profile, suggesting effective systemic absorption and distribution.
  • Resistance Mechanisms : Research indicates that while many bacteria develop resistance through various mechanisms (e.g., efflux pumps, modification of PBPs), this compound retains efficacy against several resistant strains due to its unique structural features.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for this compound, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step routes involving β-lactam ring formation, thiolation, and functionalization of the pyrrolidine moiety. Key steps include:

  • Thiolation : Reaction of a bicyclic β-lactam intermediate with a substituted pyrrolidine-thiol derivative under inert conditions (N₂ atmosphere) .
  • Stereochemical control : Use of chiral catalysts or protecting groups to ensure correct stereochemistry at the hydroxyethyl and sulfamoylamino sites .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
ThiolationDMF, 0°C, 12 hr6598%
Final DeprotectionTFA/H₂O (9:1), 2 hr7895%

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • NMR : ¹H/¹³C NMR for verifying stereochemistry (e.g., hydroxyethyl group: δ 1.3 ppm for CH₃, δ 4.2 ppm for CH-OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 523.1542) .
  • X-ray Crystallography : Resolves ambiguities in bicyclic ring conformation and substituent positioning .

Q. How is preliminary antimicrobial activity assessed, and what are common pitfalls?

  • Methodology :

  • Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include β-lactamase-producing strains to evaluate resistance .
  • Controls : Use imipenem or meropenem as positive controls; check for solvent interference (e.g., DMSO ≤1% v/v) .
    • Data Table :
StrainMIC (µg/mL)Reference
S. aureus ATCC 292132
E. coli ATCC 2592216

Advanced Research Questions

Q. How can computational methods optimize the compound’s β-lactamase inhibition?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with β-lactamase active sites (e.g., KPC-2, SHV-1). Focus on sulfamoylamino-pyrrolidine’s hydrogen bonding with Ser70 or Lys73 .
  • MD simulations : Assess binding stability over 100 ns trajectories; calculate RMSD/RMSF values to identify flexible regions .
    • Key Finding : The sulfamoylamino group enhances binding affinity (ΔG = -9.2 kcal/mol) compared to non-sulfonylated analogs (ΔG = -6.8 kcal/mol) .

Q. What strategies resolve contradictions in reported MIC values across studies?

  • Methodology :

  • Standardize assay protocols : Adopt CLSI/EUCAST guidelines for broth microdilution. Variables include inoculum size (5×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Strain verification : Use whole-genome sequencing to confirm absence of efflux pumps or extended-spectrum β-lactamases (ESBLs) in test strains .
    • Example : MIC discrepancies for P. aeruginosa (4–32 µg/mL) linked to differential expression of MexAB-OprM efflux pumps .

Q. How does the Cr(III) complexation affect antibacterial efficacy and stability?

  • Methodology :

  • Synthesis : React the compound with CrCl₃·6H₂O in ethanol (pH 6.5–7.0) to form a 1:1 metal-ligand complex .
  • Stability studies : Use UV-Vis spectroscopy to monitor degradation under physiological conditions (pH 7.4, 37°C).
    • Data Table :
ParameterFree LigandCr(III) Complex
MIC (S. aureus)2 µg/mL0.5 µg/mL
Plasma Half-life1.2 hr3.8 hr

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase to resolve enantiomers .
  • Reaction Optimization : Apply ICReDD’s computational-experimental feedback loop to refine synthetic steps (e.g., reducing reaction time from 12 hr to 6 hr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.